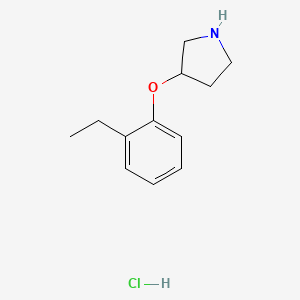
3-(2-Ethylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is 1S/C12H17NO.ClH/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Ligand Synthesis and Coordination Chemistry
- Reactions involving (2-chloroethyl)pyrrolidine hydrochloride and organotellurium ligands have led to the synthesis of hybrid ligands and their coordination with palladium(II) and mercury(II) complexes. These complexes have unique molecular structures and could be potentially used in various catalytic and material science applications (Singh et al., 2003).
Heterocyclic Organic Compound Synthesis
- Pyrrolidines, including compounds synthesized using methods involving N-methyl azomethine ylide, are significant in medicine and industry, serving as precursors for drugs, dyes, or agrochemical substances. The study of pyrrolidine chemistry is vital for scientific advancements (Żmigrodzka et al., 2022).
Alkaloid Isolation and Structural Analysis
- The isolation of pyrrolidinoquinazoline alkaloids from natural sources like Peganum harmala L. and their structural elucidation through crystallography reveal their potential in biological studies and applications (Khan et al., 2009).
Reactivity and Stability Studies
- Studies on various pyrrolidine derivatives have involved detailed analysis of their reactivity, stability, and biological potential. These investigations have utilized techniques like DFT calculations, molecular dynamics simulations, and biological assays to understand their properties and potential applications in medicine and materials science (Murthy et al., 2017).
Novel Compound Synthesis and Biological Evaluation
- Pyrrolidine derivatives have been synthesized and evaluated for their biological activities. Research in this field contributes to the development of new pharmaceuticals and bioactive compounds, highlighting the importance of pyrrolidine-based structures in drug design (Liu et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWYZLSEBPJHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185299-39-1 | |
| Record name | Pyrrolidine, 3-(2-ethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



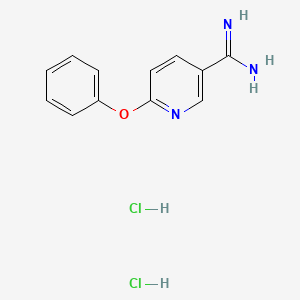

![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)

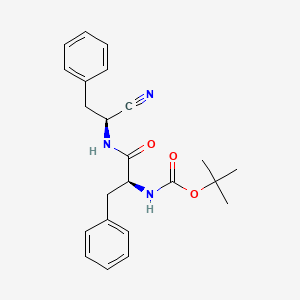

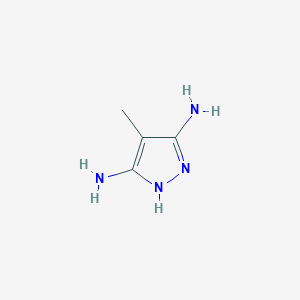
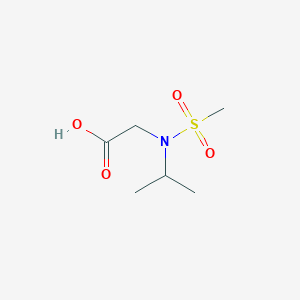
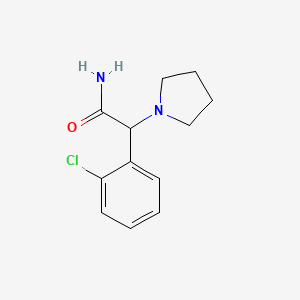
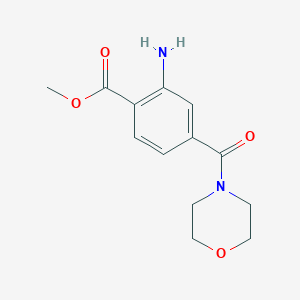
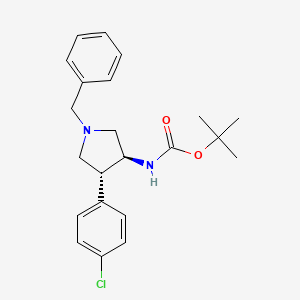
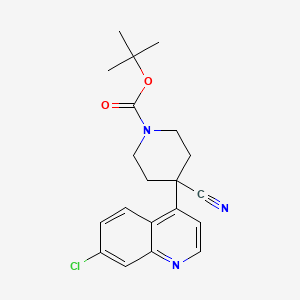
![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)